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Olanzapine Thiolactam Impurity

Cat. No.: B10799280
M. Wt: 328.4 g/mol
InChI Key: FGFJFJPSKUZRCI-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance or product. veeprho.comglobalpharmatek.com This process is essential for several reasons:

Ensuring Safety and Efficacy: The presence of impurities, even in minute quantities, can impact the safety and effectiveness of a drug. veeprho.comrjpdft.com Some impurities may have their own pharmacological or toxicological effects. allfordrugs.com

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, like those from the International Council for Harmonisation (ICH), that necessitate thorough impurity profiling for drug approval. globalpharmatek.comclearsynth.comeuropa.eu

Process Optimization and Control: Understanding how and when impurities are formed allows for the optimization of manufacturing processes to minimize their presence. globalpharmatek.com This includes controlling starting materials, reagents, and reaction conditions. researchgate.net

Stability Assessment: Impurity profiling is crucial for stability studies, as it helps to identify degradation products that may form over time under various storage conditions. globalpharmatek.comqingmupharm.com

Role of Unwanted Chemical Entities in Active Pharmaceutical Ingredients and Formulated Drug Products

Unwanted chemical entities in APIs and drug products can be classified based on their origin:

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. qingmupharm.comgmpinsiders.com

Inorganic Impurities: These can arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals. nstda.or.th

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process. gmpinsiders.com

The presence of these impurities can lead to altered physicochemical properties of the API, such as solubility and stability, and can catalyze the degradation of the active ingredient. qingmupharm.com

Contextual Overview of Olanzapine (B1677200) and its Related Impurities in Pharmaceutical Contexts

Olanzapine is a thienobenzodiazepine derivative used as an antipsychotic medication. chemicalbook.comdaicelpharmastandards.com Its chemical structure, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] pharmaffiliates.comglobalpharmatek.combenzodiazepine (B76468), makes it susceptible to degradation, particularly through oxidation. chemicalbook.compharmtech.com

Several impurities related to the synthesis and degradation of olanzapine have been identified. researchgate.netsemanticscholar.org These impurities can arise from various stages, including the manufacturing process, storage, or interaction with excipients in the final formulation. daicelpharmastandards.compharmtech.com Forced degradation studies, which involve subjecting the drug to stress conditions like heat, acid, base, and oxidation, are instrumental in identifying potential degradation products. europa.euoup.comijpras.com

Among the known degradation products of olanzapine is Olanzapine Thiolactam Impurity . daicelpharmastandards.comscbt.com This impurity is formed as a result of the degradation of the olanzapine molecule. scbt.comcaymanchem.com Its presence is monitored and controlled during the manufacturing process to ensure the quality and safety of the final olanzapine product. daicelpharmastandards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4OS B10799280 Olanzapine Thiolactam Impurity

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJFJPSKUZRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Formation and Degradation of Olanzapine Thiolactam Impurity

Oxidative Degradation Mechanisms Leading to Thiolactam Formation

The formation of Olanzapine (B1677200) Thiolactam Impurity is significantly influenced by oxidative stress. akjournals.comresearchgate.net The thiophene (B33073) ring within the olanzapine molecule is susceptible to autoxidation, a process that leads to the generation of this keto-thiolactam derivative. researchgate.net Studies have shown that under oxidizing conditions, several degradation products of olanzapine are formed, with the thiolactam being a key impurity. akjournals.com The presence of oxygen plays a crucial role in this degradation pathway. researchgate.net Research involving the deliberate introduction of oxygen through methods like vortexing has demonstrated a significant increase in the degradation of olanzapine, underscoring the involvement of oxygen in these degradative processes. researchgate.net

The oxidative degradation of olanzapine can be influenced by trace elements. For instance, trace amounts of Cu(II) in a sample solution can oxidize olanzapine to a radical-cation, which then leads to the formation of several oxidation products. researchgate.net This highlights the sensitivity of olanzapine to its chemical environment and the various factors that can trigger its degradation.

Thermal Stress-Induced Degradation Pathways

Thermal stress is another critical factor contributing to the formation of Olanzapine Thiolactam Impurity. caymanchem.comscbt.com This impurity is recognized as a degradation product that forms during storage or when olanzapine is exposed to thermal stress. caymanchem.comscbt.com The degradation of olanzapine in tablet formulations has been shown to be sensitive to both temperature and moisture. nih.govtandfonline.com In studies where moisture is controlled, the increase in the concentration of a major degradation product, 2-methyl-5,10-dihydro-4H-thieno[2,3-b] researchgate.netdrhothas.combenzodiazepine-4-one, is highly dependent on temperature and follows zero-order kinetics. nih.govresearchgate.net

Forced degradation studies, which intentionally subject the drug substance to stress conditions like heat, are instrumental in understanding these pathways. In one such study, subjecting olanzapine to dry heat at 80°C for 24 hours was part of the protocol to evaluate its thermal stability. oup.com Another study observed a 2.8% degradation of olanzapine under thermal stress conditions. impactfactor.org

Influence of Formulation Excipients on Impurity Generation

Excipients, while generally inert, can significantly impact the stability of a drug and promote the generation of impurities. drhothas.com In the case of olanzapine, interactions with certain excipients can facilitate degradation. The presence of moisture, often introduced via excipients like lactose (B1674315) monohydrate, can mediate the degradation of olanzapine. researchgate.netdrhothas.com The physical state of water within a drug-excipient mixture plays a determining role in these interactions. drhothas.com

The degradation of olanzapine is influenced by the microenvironment created by the excipients. drhothas.com For example, the formation of degradation products can be affected by the pH of the drug-excipient mixture. drhothas.com The chemical nature of the excipient, the drug-to-excipient ratio, and environmental factors like temperature and light are all contributing factors to the degradation process. drhothas.com

Photolytic and Hydrolytic Degradation Considerations in Drug Stability

While olanzapine is susceptible to oxidative and thermal degradation, it demonstrates considerable stability under photolytic and hydrolytic conditions. akjournals.comresearchgate.net Studies have reported that olanzapine is almost completely stable when exposed to light or under acidic and alkaline hydrolytic conditions. akjournals.comresearchgate.net

However, some studies have shown a degree of degradation under specific photolytic and hydrolytic stress. For instance, one study found olanzapine to be labile when exposed to light in acidic, alkaline, or neutral conditions, with the rate of photolysis being highest in an acidic environment. oup.com Another forced degradation study reported an 11.8% degradation in acidic conditions and a 14.5% degradation in alkaline conditions. impactfactor.org It is important to note that while degradation can occur under forced conditions, the primary pathways leading to significant impurity formation for olanzapine are oxidative and thermal.

Process-Related Impurity Formation during Olanzapine Synthesis

The synthesis of olanzapine is a multi-step process that can inadvertently lead to the formation of impurities, including the precursors to this compound. daicelpharmastandards.com These impurities can arise from side reactions, incomplete reactions, or the reagents and solvents used in the synthesis. daicelpharmastandards.compharmtech.com

Side Reactions within Synthetic Routes of Olanzapine

The synthesis of olanzapine typically involves the condensation of a thienobenzodiazepine intermediate with N-methylpiperazine. researchgate.netresearchgate.net This and other synthetic pathways can have side reactions that produce impurities. For example, the reaction of a "des-methylpiperazine olanzapine precursor" with piperazine (B1678402) can lead to the formation of dimeric impurities. google.com Furthermore, certain reaction conditions, such as the basic conditions used in some synthetic steps, can promote the hydrolytic degradation of olanzapine to its corresponding lactam. researchgate.net

Impurity Formation due to Solvents and Reagents

The choice of solvents and reagents in the synthesis of olanzapine can significantly impact the purity of the final product. google.com The use of high-boiling-point solvents like toluene (B28343) and dimethylsulfoxide can make solvent removal difficult and may contribute to the formation of impurities. google.com Conversely, using low-boiling-point solvents such as acetonitrile (B52724) or acetone (B3395972) can lead to a purer crude product and simplify the synthesis. google.com

Structural Elucidation and Characterization Methodologies for Olanzapine Thiolactam Impurity

Advanced Spectroscopic Techniques for Impurity Characterization

The structural confirmation of the Olanzapine (B1677200) Thiolactam Impurity, scientifically known as (1Z)-1-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone, necessitates a detailed analysis of its molecular framework. biosynth.comnih.gov Sophisticated spectroscopic methods provide the necessary insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including pharmaceutical impurities. conicet.gov.ar By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule. For Olanzapine Thiolactam Impurity, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous assignment of its structure. ajrconline.orgnih.gov

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental information about the number and types of protons and carbons in the molecule. ajrconline.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are also utilized to differentiate between CH, CH₂, and CH₃ groups. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the aromatic protons of the benzodiazepine (B76468) ring system, the protons of the piperazine (B1678402) ring, the N-methyl group, and the propanone side chain. Each signal's chemical shift, integration, and multiplicity provide crucial clues to its location within the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. This includes the carbons of the aromatic rings, the piperazine moiety, the thiocarbonyl group (C=S), the carbonyl group (C=O) of the propanone side chain, and the methyl groups.

A complete set of spectral data, including ¹H NMR and ¹³C NMR, is essential for the initial structural hypothesis. daicelpharmastandards.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons~6.8 - 7.5~120 - 150
Piperazine Protons~2.5 - 3.5~45 - 55
N-Methyl Protons~2.3~46
Propanone CH Protons~6.0~100
Propanone CH₃ Protons~2.2~28
C=S-~180
C=O-~195

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between different atoms. ajrconline.orgnih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protons to their corresponding carbons. conicet.gov.ar

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. nih.gov

Through the combined interpretation of these 1D and 2D NMR spectra, a comprehensive and unambiguous structural assignment of this compound is achieved. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. daicelpharmastandards.com It also provides valuable structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. guidechem.com This precision allows for the determination of the elemental formula of the this compound, which is C₁₇H₂₀N₄OS. nih.gov The exact mass measurement helps to distinguish it from other potential impurities with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₇H₂₀N₄OS
Calculated Exact Mass328.13578 u
Measured Exact MassConsistent with calculated value

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like pharmaceutical compounds and their impurities. nih.gov ESI-MS typically shows a prominent protonated molecular ion [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): In tandem mass spectrometry, the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pattern of this compound can be analyzed to confirm the presence of the piperazine ring, the benzodiazepine system, and the propanone side chain, further corroborating the structure determined by NMR.

The fragmentation pathways observed in the ESI-MS/MS spectrum are consistent with the proposed structure, providing orthogonal evidence for its identity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ijpsjournal.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its unique structural features. While specific spectral data for this impurity is not extensively published in readily available literature, based on its known structure, key vibrational modes can be predicted.

The structure contains a thiolactam group, which is a cyclic thioamide. The C=S (thione) stretching vibration is a key characteristic and typically appears in the region of 850-1200 cm⁻¹. The C=O (ketone) group from the propanone side chain will exhibit a strong absorption band in the range of 1700-1720 cm⁻¹. Additionally, the N-H stretching vibrations of the benzodiazepine ring would be observed around 3200-3400 cm⁻¹. The aromatic C-H stretching and bending vibrations from the benzene (B151609) ring and the aliphatic C-H stretching from the piperazine and methyl groups will also be present. researchgate.netnih.gov

A comparative analysis of the IR spectrum of the impurity with that of pure olanzapine would highlight the absence of the thiophene (B33073) ring vibrations and the appearance of the new ketone and thiolactam functional groups, thus confirming the structural modification. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. ijpsjournal.com Both olanzapine and its thiolactam impurity possess chromophoric systems that absorb UV radiation. allfordrugs.com

The UV spectrum of a compound is dependent on its specific arrangement of conjugated systems. Olanzapine itself has a characteristic UV absorption profile. nih.gov The transformation of the thiophene ring in olanzapine to the thiolactam and ketone functionalities in the impurity will alter the electronic environment and, consequently, the UV-Vis spectrum. scribd.com This change in the chromophoric system can be used as a diagnostic tool. The selection of an appropriate detection wavelength is crucial for the quantification of this impurity in the presence of the API. allfordrugs.com While specific λmax values for this compound are not detailed in the provided search results, it is expected that its absorption maxima would differ from that of olanzapine, allowing for its detection and quantification by HPLC with a UV detector. nih.gov

Spectroscopic Technique Functional Group/Chromophore Expected Absorption Region
Infrared (IR) SpectroscopyC=S (Thione)850-1200 cm⁻¹
C=O (Ketone)1700-1720 cm⁻¹
N-H (Amine/Amide)3200-3400 cm⁻¹
Ultraviolet-Visible (UV-Vis) SpectroscopyConjugated systemAltered λmax compared to Olanzapine

Isolation Techniques for Impurity Enrichment

To perform comprehensive characterization, it is often necessary to isolate the impurity from the bulk drug substance. ijpsjournal.com This enrichment allows for the application of various spectroscopic techniques that require a pure sample.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of impurities from pharmaceutical samples. conicet.gov.ar This method utilizes the same principles as analytical HPLC but on a larger scale to yield sufficient quantities of the purified compound.

The development of a preparative HPLC method for this compound would involve optimizing the mobile phase composition, column chemistry, and flow rate to achieve adequate separation from olanzapine and other related substances. nih.govnih.gov The fractions corresponding to the impurity peak are collected, and the solvent is evaporated to obtain the isolated impurity. This approach has been successfully employed for the isolation of various other olanzapine impurities. researchgate.netresearchgate.netajrconline.org

Parameter Description
Stationary Phase Typically a C18 or C8 reversed-phase column is used for separating olanzapine and its impurities. nih.govnih.gov
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724), methanol) is commonly used, often in a gradient elution mode to resolve complex mixtures. nih.gov
Detection UV detection is typically used to monitor the separation and identify the fractions containing the target impurity. nih.gov

Column chromatography is a classical and effective method for the separation of chemical compounds. ijpsjournal.com In the context of impurity isolation, it can be used as an alternative or complementary technique to preparative HPLC.

For the separation of this compound, a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a single solvent or a mixture of solvents) would be selected based on the polarity of the impurity and the API. The mixture is loaded onto the column, and the mobile phase is passed through, allowing the components to separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure impurity. While the search results mention column chromatography for the isolation of other drug impurities, specific conditions for this compound are not provided. researchgate.net

Development and Validation of Quantitative Analytical Methods for Olanzapine Thiolactam Impurity

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities. For Olanzapine (B1677200) Thiolactam Impurity, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been successfully applied.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of olanzapine and its related substances. rsc.orgrsc.org These methods typically utilize a stationary phase with non-polar characteristics, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), and a polar mobile phase. rsc.orghumanjournals.com

A simple and stability-indicating RP-HPLC method was developed for the determination of olanzapine and eight of its impurities. rsc.orgnih.gov The separation was achieved on an Agilent Octyldecyl silica (B1680970) column (TC-C18, 4.6 mm × 250 mm, 5 μm) using a gradient elution. rsc.orgnih.gov The method demonstrated good correlation between the concentration of the components and their peak areas, with a regression analysis showing a correlation coefficient (r²) greater than 0.9985 for olanzapine and its eight impurities. rsc.orgnih.gov

Another RP-HPLC method was developed for the simultaneous determination of olanzapine and its process impurities in bulk drugs and pharmaceutical formulations. nih.gov This method employed an Inertsil ODS 3V column (4.6 mm x 250 mm; 5 µm particle size) with a gradient elution of 0.2 M ammonium (B1175870) acetate (B1210297) (pH 4.50) and acetonitrile (B52724) as the mobile phase. nih.gov The analytes were monitored at 254 nm with a flow rate of 1.0 mL/min. nih.gov

Table 1: Examples of RP-HPLC Method Parameters for Olanzapine Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Agilent TC-C18 (4.6 x 250 mm, 5 µm) rsc.orgnih.govInertsil ODS 3V (4.6 x 250 mm, 5 µm) nih.govIntersil C8-3 (250 mm x 4.6 mm, 5 µm) humanjournals.com
Mobile Phase Gradient elution with methanol (B129727) and 0.3% triethylamine (B128534) in water (pH 3.73 with acetic acid) rsc.orgGradient elution with 0.2 M ammonium acetate (pH 4.50) and acetonitrile nih.govIsocratic elution with Acetonitrile: water (48:70 v/v) humanjournals.com
Flow Rate 1.0 mL/min rsc.org1.0 mL/min nih.gov1.5 mL/min humanjournals.com
Detection 254 nm rsc.org254 nm nih.gov220 nm humanjournals.com
Column Temperature 30 °C rsc.orgNot SpecifiedNot Specified

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. nih.govdntb.gov.ua This is achieved by using columns with smaller particle sizes (<2 µm), which operate at higher pressures. nih.gov

A stability-indicating UPLC method was developed for the determination of olanzapine and its degradation products. nih.gov This method utilized an Acquity UPLC BEH C18 column (100 mm, 2.1 mm, 1.7-μm) and a gradient elution, achieving separation within a 10-minute runtime. nih.gov The method was validated according to ICH guidelines and proved to be simple, sensitive, and reproducible for the quantification of olanzapine and its related substances. nih.gov The resolution between olanzapine and eight of its impurities was found to be greater than 2.0 for all component pairs. nih.gov

Optimization of Chromatographic Conditions (e.g., Columns, Mobile Phases, Flow Rates, Temperature)

The optimization of chromatographic conditions is crucial for achieving adequate separation of Olanzapine Thiolactam Impurity from the active pharmaceutical ingredient (API) and other related substances. Key parameters that are often optimized include:

Columns: The choice of stationary phase is critical. C18 and C8 columns are commonly used for reversed-phase chromatography of olanzapine and its impurities. rsc.orghumanjournals.comnih.gov The dimensions of the column, including length, internal diameter, and particle size, also play a significant role in separation efficiency. nih.gov

Mobile Phases: The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile, methanol) and the pH and concentration of the aqueous buffer, is a key factor in controlling the retention and selectivity of the separation. rsc.orgnih.gov For instance, a mobile phase consisting of 0.2 M ammonium acetate (pH 4.50) and acetonitrile has been used in a gradient elution mode. nih.gov Another method utilized a mobile phase of 0.3% triethylamine in water with the pH adjusted to 3.73 by acetic acid, and methanol. rsc.org

Flow Rates: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. Flow rates are typically in the range of 0.3 mL/min for UPLC and 1.0 to 1.5 mL/min for HPLC. humanjournals.comnih.govnih.gov

Temperature: The column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, thereby affecting retention times and peak shapes. researchgate.net A study on olanzapine analysis maintained a column oven temperature at 27°C. nih.gov

Gradient Elution Strategies for Complex Impurity Mixtures

For complex mixtures containing multiple impurities with varying polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. nih.gov In such cases, gradient elution is employed. nih.gov This strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. nih.gov This allows for the effective elution of both early and late-eluting impurities within a reasonable timeframe.

Several studies have reported the use of gradient HPLC methods for the analysis of olanzapine and its impurities. rsc.orgnih.govnih.gov For example, one method utilized a gradient program with a mobile phase consisting of methanol and an aqueous solution of 0.3% triethylamine adjusted to pH 3.73 with acetic acid. rsc.org Similarly, a gradient elution with 0.2 M ammonium acetate (pH 4.50) and acetonitrile was successful in separating olanzapine from its process impurities. nih.gov

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling and Quantification

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its Variants

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques used for the comprehensive analysis of olanzapine impurities. nih.govnih.govnih.gov LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the determination of the molecular weight of impurities. nih.gov LC-MS/MS provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

These techniques are invaluable for the characterization of unknown impurities. For instance, four unknown process impurities in olanzapine were isolated and characterized using ESI-MS/MS, ¹H NMR, and FT-IR. nih.gov In another study, a new process impurity from olanzapine synthesis was structurally confirmed using X-ray single crystal diffraction, MS, ¹H NMR, ¹³C NMR, and HSQC. rsc.orgnih.gov LC-MS has also been instrumental in identifying degradation products of olanzapine under various stress conditions. akjournals.com

Method Validation Parameters and Regulatory Compliance for Impurity Assays

The validation of an analytical method for quantifying impurities like this compound is a comprehensive process that demonstrates the method's suitability for its intended purpose. demarcheiso17025.com This involves evaluating several key parameters to ensure the data generated is accurate, reliable, and reproducible. ich.orgscispace.com

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. scielo.org.mxeuropa.eu For an this compound assay, this means the method must be able to distinguish and separate the thiolactam impurity from olanzapine itself and other related substances. ich.orgeuropa.eu

This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods. rsc.orgnih.gov The selectivity of the method is demonstrated by showing that there is no interference from other compounds at the retention time of the this compound. scispace.com This can be confirmed by spiking the sample with known impurities and observing distinct peaks, or by using photodiode array (PDA) detectors to check for peak purity. nih.gov In one study, the resolution between olanzapine and eight of its impurities was greater than 2.0 for all pairs of components, indicating excellent specificity. nih.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

For impurity quantification, the range typically spans from the reporting limit to 120% of the specification limit for the impurity. scispace.comeuropa.eu A linear relationship is established by preparing a series of solutions of known concentrations and plotting the analytical response versus the concentration. The correlation coefficient (r²), y-intercept, and the slope of the regression line are key indicators of linearity. demarcheiso17025.com For olanzapine and its impurities, studies have demonstrated good correlation with r² values greater than 0.9985. rsc.orgnih.gov In a specific UPLC-MS/SRM method, the linear relationship for olanzapine lactam was demonstrated at concentrations between 0.085 and 6.25 ng/mL. rsc.org

Table 1: Linearity Data for Olanzapine Impurities

Analyte Range (µg/mL) Correlation Coefficient (r²)
Olanzapine 10-200 >0.999
Olanzapine Impurities (general) Varies >0.9985
Olanzapine Lactam (in sera) 0.085–6.25 ng/mL >0.998

This table is interactive. Users can sort columns by clicking on the headers.

Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels. nih.gov The percentage of recovery is then calculated. For olanzapine impurities, accuracy is typically demonstrated with recovery rates between 80% and 115%. rsc.org

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

For the analysis of olanzapine and its impurities, the repeatability and intermediate precision, expressed as RSD, were found to be less than 1.74%. rsc.orgnih.gov Another study reported RSD values of less than 2.4%. nih.gov

Table 2: Accuracy and Precision Data for Olanzapine Impurity Analysis

Parameter Acceptance Criteria Reported Values for Olanzapine Impurities
Accuracy
Recovery Typically 80-120% 92-113% rsc.org
Precision
Repeatability (RSD) ≤ 2% < 1.74% rsc.orgnih.gov
Intermediate Precision (RSD) ≤ 2% < 1.74% rsc.orgnih.gov

This table is interactive. Users can sort columns by clicking on the headers.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

The LOQ is a critical parameter for impurity assays, as it defines the lower limit of the reporting range. scispace.com These limits are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. demarcheiso17025.com For olanzapine, one HPLC method reported an LOD of 3.0 µg/mL and an LOQ of 8.0 µg/mL. scielo.org.mx Another study using LC-MS reported a much lower LOD and LOQ of 0.01 and 0.05 ng/µL, respectively, for olanzapine and its impurities. researchgate.net

Table 3: LOD and LOQ Values for Olanzapine and its Impurities

Method Analyte LOD LOQ
HPLC Olanzapine 3.0 µg/mL 8.0 µg/mL
LC-MS Olanzapine and Impurities 0.01 ng/µL 0.05 ng/µL

This table is interactive. Users can sort columns by clicking on the headers.

Development of Stability-Indicating Analytical Procedures

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. researchgate.netsciencescholar.us The development of such a method is crucial for determining the shelf-life of a drug product. researchgate.net This involves subjecting the drug substance to stress conditions as prescribed by ICH guidelines, such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. nih.govresearchgate.net

The goal is to generate potential degradation products and ensure that the analytical method can separate and quantify them from the intact drug and from each other. researchgate.net For olanzapine, studies have shown that it is relatively stable under photolytic and hydrolytic conditions, but susceptible to oxidative degradation. researchgate.net The major degradation product of olanzapine has been identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b] researchgate.netresearchgate.netbenzodiazepine-4-one. researchgate.net The development of a stability-indicating RP-HPLC method allows for the separation of olanzapine from its various process and degradation impurities, ensuring the quality and stability of the drug can be monitored throughout its shelf life. rsc.orgnih.gov

Impurity Profiling, Stability Assessment, and Control Strategies

Comprehensive Impurity Profiling Approaches in Drug Substance and Drug Product

Impurity profiling is a critical component in the development and manufacturing of pharmaceuticals, providing a detailed fingerprint of all potential and actual impurities in both the active pharmaceutical ingredient (API) and the final drug product. For Olanzapine (B1677200), this involves the identification and quantification of process-related impurities, which arise during synthesis, and degradation products that form during storage and handling. semanticscholar.orgdaicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for this purpose. HPLC analysis of Olanzapine has revealed several impurity peaks, typically in the range of 0.05% to 0.15%. semanticscholar.org These impurities are meticulously tracked through the development process. Among the identified compounds is Olanzapine Thiolactam Impurity, which is recognized as a potential degradation product. daicelpharmastandards.comcaymanchem.comscbt.com Other significant impurities and degradation products that have been identified in stressed and stability studies include hydroxymethylidene thione and acetoxymethylidene thione, which are formed via an oxidative degradation pathway. nih.gov

The comprehensive impurity profile includes:

Process-related impurities: Intermediates, by-products, and reagents from the synthesis of Olanzapine. semanticscholar.org

Degradation products: Compounds formed due to the degradation of Olanzapine under the influence of light, heat, moisture, or oxidation. researchgate.netakjournals.com this compound falls into this category, often resulting from thermal stress. caymanchem.comscbt.com

Excipient interaction products: Impurities that may arise from interactions between Olanzapine and the excipients used in the formulation. researchgate.netnih.gov

Forced Degradation Study Design and Implementation

Forced degradation, or stress testing, is an essential practice in pharmaceutical development. It involves subjecting the drug substance and drug product to conditions more severe than accelerated stability studies to identify potential degradation products and understand degradation pathways. researchgate.netijrar.org This information is vital for developing stability-indicating analytical methods and ensuring the intrinsic stability of the molecule. researchgate.netakjournals.com

Application of Stress Conditions for Induced Degradation (e.g., Thermal, Oxidative, Photolytic, Hydrolytic, pH Extremes)

To understand the degradation profile of Olanzapine, it is subjected to a range of stress conditions as mandated by regulatory guidelines. ijrar.org Studies have shown varied stability under different conditions.

Oxidative Stress: Olanzapine is particularly susceptible to oxidative degradation. Exposure to oxidizing agents like hydrogen peroxide leads to the formation of several major degradation products, including various oxidative derivatives resulting from the oxidation of the thiophene (B33073) ring. akjournals.comresearchgate.netnih.gov

Thermal Stress: this compound is noted to be a degradation product that forms upon exposure to thermal stress. caymanchem.comscbt.com However, some studies have reported that Olanzapine did not show degradation under thermal stress at 60°C for up to 10 days, indicating that the conditions of thermal stress (e.g., temperature, duration, presence of moisture) are critical factors. nih.gov

Hydrolytic (pH Extremes): There are conflicting reports on Olanzapine's hydrolytic stability. Some studies indicate that it is almost completely stable under acidic and alkaline hydrolytic conditions. researchgate.netakjournals.comresearchgate.net Conversely, other research has demonstrated degradation in both acidic (0.1N HCl) and basic (0.1N NaOH) conditions, particularly when refluxed at 60°C. ijrar.orgnih.gov

Photolytic Stress: Olanzapine is generally found to be stable under photolytic conditions, with some studies showing no degradation even after prolonged exposure to UV light. researchgate.netresearchgate.netnih.gov

The following table summarizes findings from various stress condition studies on Olanzapine.

Stress ConditionConditions AppliedObserved Degradation
Oxidative 3% H₂O₂ at 60°CSignificant degradation, formation of multiple products. akjournals.comijrar.orgresearchgate.net
Thermal 60°C for up to 10 daysConflicting results: some studies report degradation (formation of this compound), others report stability. caymanchem.comscbt.comnih.gov
Hydrolytic (Acidic) 0.1N HCl at 60°CConflicting results: some studies report stability, others show degradation. akjournals.comijrar.orgresearchgate.netnih.gov
Hydrolytic (Basic) 0.1N NaOH at 60°CConflicting results: some studies report stability, others show degradation. akjournals.comijrar.orgresearchgate.netnih.gov
Photolytic UV light at 254 nmGenerally reported to be stable. researchgate.netnih.gov

Evaluation of Mass Balance in Degradation Studies

Mass balance is a critical aspect of forced degradation studies, serving as a validation of the analytical methodology. The principle of mass balance is to demonstrate that the sum of the assay value of the drug substance and the levels of its degradation products equals close to 100% of the initial value, accounting for analytical error. pharmtech.com

Achieving a good mass balance ensures that all major degradation products have been detected and accurately quantified by the stability-indicating method. pharmtech.com If the loss in the parent drug's potency does not correspond to the measured increase in degradation products, it may indicate that:

Degradation products are not being detected (e.g., they lack a chromophore for UV detection).

Degradation products are co-eluting with the parent drug peak.

The relative response factors of the impurities are significantly different from the parent drug.

In cases where the molecular weights of the degradation products differ from the parent drug, correction factors must be applied to reconcile the mass balance accurately. pharmtech.com This process confirms that the analytical method is appropriate for stability studies.

Long-Term and Accelerated Stability Studies for Drug Products

Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity. These studies are essential for determining shelf-life and recommended storage conditions.

Accelerated stability studies are typically conducted at elevated temperatures and humidity to speed up potential degradation. For Olanzapine dosage forms, a common condition is 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of up to six months. jetir.org

Long-term stability studies are performed under the recommended storage conditions to evaluate the product's characteristics over its intended shelf life. For Olanzapine, these studies are often carried out at 30°C ± 2°C and 75% ± 5% RH. jetir.org

The stability of Olanzapine has also been assessed under various other conditions. For instance, studies on powdered Olanzapine tablets showed the drug to be stable for at least 28 days. jkshp.or.kr In human serum, Olanzapine's stability was found to be dependent on temperature, with greater stability at lower temperatures; it was stable for 17 days at room temperature but for 270 days at -80°C. nih.gov These studies are crucial for identifying the formation of degradation products, such as this compound, over time.

Study TypeTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% ± 5%1, 3, 6 Months jetir.org
Long-Term 30°C ± 2°C75% ± 5%3, 6, 9 Months jetir.org

Establishment of Impurity Specifications and Reporting Thresholds

The establishment of specifications for impurities is a regulatory requirement governed by guidelines from the International Council for Harmonisation (ICH), specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). ich.orgslideshare.net These guidelines set thresholds for reporting, identifying, and qualifying impurities.

The thresholds are based on the Maximum Daily Dose (MDD) of the drug. pda.org

Reporting Threshold: The level above which an impurity must be reported. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level above which an impurity's safety must be justified through toxicological or other data. ich.orgtga.gov.au

For a drug substance with an MDD of ≤ 2 g/day , the thresholds are as follows:

ThresholdLevel
Reporting 0.05%
Identification 0.10%
Qualification 0.15%

Data sourced from ICH Q3A(R2) Guideline ich.org

Any impurity found in Olanzapine, including this compound, must be controlled within these established limits. The specification for the drug substance will list specified identified impurities, specified unidentified impurities, and a general limit for any unspecified impurity. ich.org For example, ICH guidelines suggest that the acceptable level for a known impurity is typically less than 0.15%, and for an unknown impurity, it is less than 0.10%. semanticscholar.org

Strategies for Impurity Control and Mitigation in Manufacturing Processes

Controlling impurities is a multi-faceted approach that begins with the synthesis of the drug substance and extends through to the final packaged drug product. For Olanzapine, strategies focus on preventing the formation of both process-related impurities and degradation products like this compound.

Key control strategies include:

Control of Manufacturing Processes: The synthesis of Olanzapine involves several steps where impurities can be introduced or formed. For example, specific impurities can arise from basic reaction conditions or aerial oxidation during the process. semanticscholar.org Strict control over reaction parameters such as temperature, pressure, reaction time, and the quality of starting materials and reagents is essential. daicelpharmastandards.comgoogle.com

Purification Procedures: Developing robust purification methods for intermediates and the final API is crucial to remove process-related impurities to levels below the established thresholds.

Excipient Compatibility: Studies have shown that Olanzapine is sensitive to moisture and that certain excipients, such as lactose (B1674315) monohydrate, can increase the formation of hydrolytic degradation products. researchgate.net Therefore, careful selection and testing of excipients for compatibility with Olanzapine is a critical step in formulation development.

Appropriate Packaging and Storage: Since Olanzapine is sensitive to moisture and thermal stress, the choice of packaging is important. caymanchem.comnih.gov Well-closed containers that protect the drug product from light and moisture are necessary. jkshp.or.kr Adherence to recommended storage conditions (e.g., controlled room temperature) is also vital to minimize the formation of degradation products throughout the product's shelf life.

By implementing these control strategies, manufacturers can ensure the consistent quality of Olanzapine and minimize the presence of impurities such as this compound, thereby safeguarding patient safety. daicelpharmastandards.com

Process Optimization to Minimize Impurity Formation

The formation of impurities in olanzapine is often linked to the synthesis process and reaction conditions. daicelpharmastandards.comsemanticscholar.org While many impurities can arise from incomplete reactions or unexpected intermediates, this compound is primarily recognized as a degradation product. daicelpharmastandards.comcaymanchem.com Its formation is associated with the oxidation of the thiophene ring in the olanzapine molecule. nih.govchemicalbook.com

Process optimization strategies, therefore, focus on controlling reaction conditions to prevent the formation of process-related impurities and implementing stringent controls during and after manufacturing to mitigate degradation. researchgate.net High-Performance Liquid Chromatography (HPLC) is a key analytical tool used to monitor impurity levels in pilot batches, allowing for the adjustment of the synthetic route to control their formation. researchgate.netresearchgate.net By understanding the mechanistic pathways, manufacturers can refine the process to minimize the presence of impurities in the final drug substance. researchgate.net

Role of Excipient Selection in Impurity Management

Excipients, or inactive ingredients, are a critical component of solid-state pharmaceutical formulations, but they can also influence the stability of the active pharmaceutical ingredient (API). researchgate.net Studies on the stability of olanzapine have shown that the formation of degradation products like this compound can be influenced by the excipients used in the formulation. chemicalbook.com

The formation of this impurity in aged and stressed solid-state formulations is believed to result from autoxidation processes that can be catalyzed by certain excipients. chemicalbook.com Therefore, comprehensive compatibility and stress stability studies are essential during formulation development. researchgate.netresearchgate.net These studies help identify potential interactions between olanzapine and various excipients, ensuring that only compatible, non-reactive excipients are selected. For instance, development reports for olanzapine tablets note that common compendial excipients were chosen after confirming no compatibility issues were identified. europa.eu This careful selection process is a key strategy in preventing the degradation of olanzapine and managing the levels of impurities like the thiolactam derivative. researchgate.net

Synthesis of Impurities for Reference Standards and Research Applications

To accurately detect and quantify impurities in a drug product, pure samples of the impurities themselves are required. These are known as reference standards. synzeal.com this compound, along with other related substances, is synthesized for this purpose. daicelpharmastandards.comsemanticscholar.org

The synthesis of degradation products often involves subjecting the parent drug to stress conditions that mimic degradation pathways. One documented method for preparing this compound involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.gov Following synthesis, the impurity is isolated, often using preparative HPLC, and then thoroughly characterized using various spectral techniques to confirm its structure. semanticscholar.orgnih.gov This process provides a well-characterized reference standard essential for quality control. synzeal.com

Table 1: Chemical Identity of this compound

Property Value Source
Formal Name 1Z-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone caymanchem.com
Synonyms Olanzapine Ketothiolactam, Olanzapine EP Impurity E caymanchem.comcymitquimica.com
CAS Number 1017241-36-9 daicelpharmastandards.comcaymanchem.comsynzeal.com
Molecular Formula C17H20N4OS daicelpharmastandards.comcaymanchem.comscbt.comsynzeal.com

| Molecular Weight | 328.43 g/mol | daicelpharmastandards.comscbt.comcymitquimica.com |

Application of Reference Standards in Quality Control and Analytical Method Validation

Reference standards of impurities like this compound are indispensable tools in pharmaceutical quality control and research. synzeal.com They are critical for the development, validation, and execution of analytical methods designed to ensure the purity and stability of olanzapine. synzeal.comsynzeal.com

During analytical method validation, as stipulated by guidelines from the International Conference on Harmonisation (ICH), these standards are used to confirm the method's key characteristics. sennosbiotech.comresearchgate.net This includes:

Specificity: The reference standard is used to prove that the analytical method can distinguish the impurity from the active ingredient and other related substances. humanjournals.com

Linearity and Range: A series of dilutions of the reference standard are analyzed to demonstrate a proportional response across a range of concentrations.

Accuracy and Precision: The standard is used to verify that the method can accurately and consistently measure the known amount of the impurity. sciensage.info

Limits of Detection (LOD) and Quantification (LOQ): The reference material helps establish the lowest concentration of the impurity that can be reliably detected and quantified. sennosbiotech.comhumanjournals.com

In routine quality control (QC) applications, the reference standard is used to identify and quantify the this compound in batches of the drug substance and finished product, ensuring they meet the acceptable levels set by regulatory bodies. semanticscholar.orgsynzeal.comsynzeal.com

Table 2: Analytical Techniques for Characterization and Validation

Technique Application in Impurity Analysis Source
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Primary method for separation, detection, and quantification of olanzapine and its impurities. sennosbiotech.comresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Used for the identification and structural elucidation of unknown impurities by determining their mass-to-charge ratio. semanticscholar.orgresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, confirming the identity of synthesized impurity standards. semanticscholar.orgnih.govresearchgate.net

| Infrared (IR) Spectroscopy | Used to identify functional groups within the molecule, aiding in the structural characterization of impurities. | semanticscholar.orgnih.govresearchgate.net |

Future Research Directions in Olanzapine Thiolactam Impurity Studies

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Specificity in Detection

The accurate detection and quantification of impurities are fundamental to pharmaceutical quality control. Future research in the analysis of Olanzapine (B1677200) Thiolactam Impurity is geared towards the adoption of more sophisticated analytical technologies that offer improvements in both sensitivity and specificity.

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), are at the forefront of these developments. jchr.org These methods provide higher resolution and shorter analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). The use of high-resolution mass spectrometry (HRMS) further enhances the ability to identify and characterize unknown impurities even at trace levels. nih.gov

Beyond chromatography, other analytical avenues are being explored. Capillary Electrophoresis (CE) offers a different separation mechanism and can be a powerful tool for orthogonal testing, confirming the purity profile obtained by liquid chromatography. Spectroscopic methods, while often used for bulk material characterization, are also being investigated for their potential in rapid, non-destructive impurity screening.

A comparative overview of these analytical technologies is presented below:

Analytical TechnologyKey Advantages for Impurity Detection
UHPLC-MS/MS High sensitivity, specificity, and rapid analysis. jchr.org
HPLC-UV Simplicity and cost-effectiveness for routine analysis. jchr.org
HRMS Accurate mass measurement for structural elucidation of novel impurities. nih.gov
Capillary Electrophoresis (CE) High separation efficiency and alternative selectivity.

Application of In Silico Approaches for Prediction of Impurity Formation and Degradation Pathways

Computational, or in silico, tools are becoming indispensable in modern drug development for predicting potential impurities and understanding their formation. For Olanzapine Thiolactam Impurity, these approaches can significantly accelerate process understanding and the development of control strategies.

Forced degradation studies are a cornerstone of impurity profiling, and in silico systems can help predict the degradation pathways of olanzapine under various stress conditions, including oxidative, thermal, and photolytic stress. This predictive capability allows for more targeted and efficient laboratory-based forced degradation studies. This compound is known to be a degradation product formed under storage or thermal stress. scbt.comcaymanchem.com

Furthermore, knowledge of the synthetic route of olanzapine is crucial for identifying potential process-related impurities. nih.gov Computational models can simulate reaction pathways and identify potential side reactions that could lead to the formation of the thiolactam impurity. This proactive approach to impurity prediction enables the design of more robust synthetic processes from the outset.

Development of Advanced Strategies for Impurity Minimization and Process Optimization

The ultimate goal of impurity research is to develop manufacturing processes that minimize the formation of impurities to the lowest possible levels. Future strategies for controlling this compound will focus on a holistic approach encompassing process understanding, control, and optimization.

A thorough understanding of the chemical synthesis of olanzapine is the first step in controlling process-related impurities. nih.gov By identifying the specific reaction steps where the thiolactam impurity is likely to form, targeted modifications to reaction conditions, such as temperature, pH, and reagent stoichiometry, can be implemented.

The implementation of Quality by Design (QbD) principles will be crucial. This involves systematically mapping the relationship between process parameters and the formation of impurities, leading to the establishment of a design space where the process consistently produces high-quality olanzapine with minimal levels of the thiolactam impurity.

Advanced purification techniques will also play a role. The development of more selective crystallization processes and advanced chromatographic purification methods can more effectively remove the thiolactam impurity from the final active pharmaceutical ingredient.

Comparative Impurity Profiling Across Different Olanzapine Formulations and Manufacturing Routes

The impurity profile of a drug product can be influenced by both the manufacturing process of the active pharmaceutical ingredient and the formulation of the final dosage form. Therefore, comprehensive comparative studies are a key area for future research.

Different manufacturing routes for olanzapine can result in different impurity profiles. semanticscholar.org A comparative analysis of olanzapine from various manufacturers can provide valuable insights into the effectiveness of different synthetic and purification strategies in controlling the levels of the thiolactam impurity.

Furthermore, the excipients used in different olanzapine formulations and the manufacturing processes for these formulations can impact the stability of the drug substance and potentially lead to the formation of degradation products. chemicalbook.com Comparative studies on various formulations, such as oral solid dosage forms and parenteral formulations, will be necessary to fully understand the potential for this compound formation throughout the product lifecycle.

The development of robust analytical methods is essential for these comparative studies, enabling the accurate quantification of the thiolactam impurity and other related substances across a wide range of sample matrices. nih.gov

Q & A

Basic Research Questions

Q. How is Olanzapine Thiolactam Impurity identified and distinguished from other structurally similar impurities in olanzapine formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a monolithic C18 column (RP-18e, 100 × 4.6 mm) and photodiode array detection at 285 nm. Resolution criteria (R ≥ 3.0) and retention time relative to olanzapine (RRT ≈ 0.8–1.0) are critical for differentiation. For example, system suitability testing with β-cyclodextrin (β-CD) inclusion complexes can enhance separation efficiency . Confirmatory techniques like LC-MS or solid-state 13C NMR spectroscopy are recommended to resolve ambiguities in polymorphic forms or structural analogs .

Q. What are the standard protocols for quantifying this compound in pharmaceutical intermediates?

  • Methodological Answer : Follow ICH Q2(R2) guidelines for validation. Prepare stock solutions (1 mg/mL in 50:50 acetonitrile/water) and working solutions (150 μg/mL for olanzapine, 50 μg/mL for impurities). Use a central composite design (CCD) to optimize mobile phase parameters: acetonitrile content (5–15%), β-CD concentration (5–15 mM), and chaotropic ion concentration (0.1–1% trifluoroacetic acid). Validate linearity (r² ≥ 0.995), precision (%RSD ≤ 2.0), and accuracy (spiked recovery 98–102%) .

Q. How should researchers address photodegradation risks during impurity analysis?

  • Methodological Answer : Protect stock and working solutions from light using amber glassware. Conduct forced degradation studies under UV light (e.g., 254 nm for 24–48 hours) to identify degradation pathways. Monitor peak purity using PDA spectral comparisons and confirm stability-indicating method robustness .

Advanced Research Questions

Q. What experimental design strategies are optimal for resolving co-eluting impurities like Olanzapine Thiolactam and its lactam analogs?

  • Methodological Answer : Apply response surface methodology (RSM) with Derringer’s desirability function. Define critical factors (e.g., gradient time, column temperature) and responses (retention factor k = 1–10, resolution ≥ 2). Use Design-Expert software to model interactions between variables (e.g., β-CD concentration and acetonitrile content). Validate models using Lack-of-Fit tests (p > 0.05) and adjusted R² values ≥ 0.90 .

Q. How do polymorphic variations of olanzapine impact the formation and detection of Thiolactam Impurity?

  • Methodological Answer : Characterize polymorphs (e.g., forms I–IV) via X-ray diffraction (XRPD) and dynamic vapor sorption (DVS). Investigate solvent-mediated transformations during synthesis, as metastable forms (e.g., form II) may promote impurity formation. Use solid-state NMR to detect subtle structural differences, such as dimer vs. monomer configurations in form IV .

Q. What computational tools can predict the stability and reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for thiolactam-lactam interconversion. Simulate degradation pathways using molecular dynamics (MD) software (e.g., GROMACS) with explicit solvent models. Cross-validate predictions with accelerated stability studies (40°C/75% RH for 6 months) and HPLC-MS/MS profiling .

Q. How can researchers reconcile discrepancies between pharmacopeial guidelines (e.g., USP <621>) and observed impurity profiles in generic formulations?

  • Methodological Answer : Conduct comparative studies using USP monographs (e.g., sodium dodecyl sulfate buffer, pH 2.5) and alternative methods (e.g., chaotropic mobile phases). Propose revisions to USP <476> by submitting cross-referenced data on "unspecified impurities" via public comment mechanisms. Ensure alignment with European Pharmacopeia thresholds (e.g., ≤0.10% for individual impurities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.